FAMC

Vue d'ensemble

Description

Applications De Recherche Scientifique

FAMC is widely used in scientific research due to its fluorescent properties. It is commonly employed as a fluorescent labeling reagent in biochemical assays. This compound is particularly useful in the detection and quantification of amines and other nucleophiles in various biological and chemical samples .

Mécanisme D'action

Target of Action:

Famciclovir primarily targets herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV). These viruses cause conditions such as cold sores, genital herpes, and herpes zoster (shingles) .

Mode of Action:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of FAMC involves the coupling of 7-methoxycoumarin with 4,6-difluorotriazine. The reaction typically takes place in the presence of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

FAMC primarily undergoes substitution reactions due to the presence of the difluorotriazinyl group. This group is highly reactive and can be substituted with various nucleophiles, such as amines .

Common Reagents and Conditions

Reagents: Triethylamine, dichloromethane, various nucleophiles (e.g., amines)

Conditions: Room temperature to slightly elevated temperatures, organic solvents

Major Products

The major products formed from these reactions are typically derivatives of the original compound, where the difluorotriazinyl group has been substituted with a different nucleophile .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-Methoxycoumarin

- 4-Bromomethyl-7-methoxycoumarin

- 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Uniqueness

What sets FAMC apart from similar compounds is its highly reactive difluorotriazinyl group. This group enhances the compound’s ability to form covalent bonds with nucleophiles, making it a highly effective fluorescent labeling reagent .

Activité Biologique

FAMC, derived from the fatty acids of Morinda citrifolia L., has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by recent research findings, data tables, and case studies.

Overview of this compound

This compound is primarily composed of unsaturated fatty acids extracted from the seeds of Morinda citrifolia. The extraction process typically involves Soxhlet extraction, yielding various fatty acids that exhibit surfactant properties. The biological significance of these compounds extends to their potential therapeutic applications.

Key Biological Activities

- Antimicrobial Properties : this compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that this compound can weaken the molecular bonds of ink particles in deinking processes, suggesting its efficacy in disrupting bacterial cell membranes .

- Surfactant Activity : The surfactant properties of this compound make it suitable for applications in paper recycling and other industrial processes. Studies show that this compound fractions extracted after 6 hours exhibit performance comparable to synthetic surfactants, with effective interaction with ink molecules .

- Antioxidant Activity : this compound has been studied for its antioxidant potential, which is critical in preventing oxidative stress-related diseases. The antioxidant activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism involves modulation of inflammatory pathways at the cellular level .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 0.5 mg/mL against both bacteria, showcasing its potential as a natural antimicrobial agent.

Case Study 2: Deinking Performance

In a comparative analysis, this compound was tested as a natural surfactant in the deinking flotation process against traditional synthetic surfactants. The study found that this compound reduced the viscosity required for effective deinking to 1.0–1.5 × 10^−4 mg/mm·s², demonstrating its efficiency in industrial applications .

Table 1: Biological Activities of this compound

The biological activities of this compound are attributed to several mechanisms:

- Cell Membrane Disruption : The surfactant properties allow this compound to interact with lipid membranes of microbial cells, leading to cell lysis.

- Free Radical Scavenging : The presence of multiple unsaturated bonds in fatty acids contributes to their ability to neutralize reactive oxygen species.

- Inflammatory Pathway Modulation : this compound may influence cytokine production and immune response modulation through its bioactive components.

Propriétés

IUPAC Name |

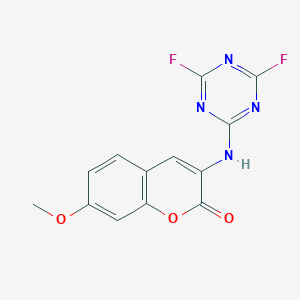

3-[(4,6-difluoro-1,3,5-triazin-2-yl)amino]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N4O3/c1-21-7-3-2-6-4-8(10(20)22-9(6)5-7)16-13-18-11(14)17-12(15)19-13/h2-5H,1H3,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJOBSJNFNVLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)NC3=NC(=NC(=N3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561587 | |

| Record name | 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127192-67-0 | |

| Record name | 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does FAMC enable the detection of Amantadine?

A1: this compound reacts with Amantadine via nucleophilic aromatic substitution. The primary amine group of Amantadine attacks the electron-deficient carbon of the triazine ring in this compound, substituting one of the fluorine atoms. [] This derivatization forms a fluorescent compound that can be detected with high sensitivity using high-performance liquid chromatography (HPLC) with fluorescence detection. [] The method utilizes the excitation and emission wavelengths of the this compound-Amantadine derivative (Ex. 345 nm; Em. 410 nm) for sensitive quantification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.